![molecular formula C25H22FNO5S B2721681 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-15-0](/img/structure/B2721681.png)

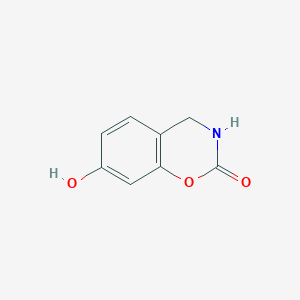

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one is a synthetic compound that has been studied for its potential scientific research applications. This compound is also known as EFMSQ and belongs to the quinoline sulfonyl family. It has been found to possess unique properties that make it a promising candidate for various scientific research applications.

Applications De Recherche Scientifique

Synthetic Methodologies

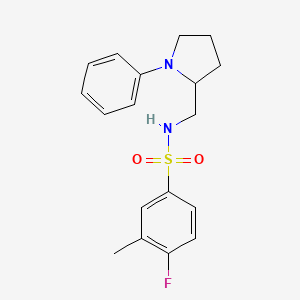

The synthesis of sulfonylquinolines, including compounds structurally related to "6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one", showcases innovative approaches to developing potent broad-spectrum antibacterial agents. These compounds have been effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance issues. The synthesis processes often prioritize methodologies that are amenable to large-scale production and avoid chromatographic purification, demonstrating their practical applicability in pharmaceutical manufacturing (Hashimoto et al., 2007).

Antibacterial Properties

Research on quinolone derivatives, such as those structurally akin to "6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one", has identified them as promising candidates for antibacterial therapy. Their action mechanism, including the inhibition of bacterial DNA gyrase or topoisomerase IV, underpins their effectiveness against a wide range of bacterial infections. These studies suggest a potential pathway for developing new antibacterial agents to combat multidrug-resistant bacterial infections (Goueffon et al., 1981).

Fluorescent Labeling and Sensing

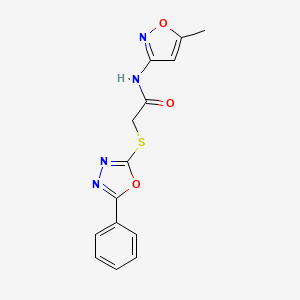

Some derivatives of sulfonylquinolines serve as fluorescent probes for biological applications, including the detection of specific ions or molecules within biological systems. Their strong fluorescence in various pH ranges and stability against photobleaching make them invaluable tools in biomedical research for tracking and analyzing cellular processes (Hirano et al., 2004).

Material Science Applications

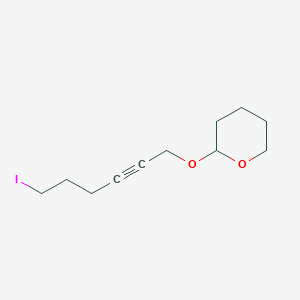

In the realm of material sciences, sulfonylquinolines have been explored for their potential in creating new materials with unique properties. These compounds' molecular structures can be tailored to exhibit specific optical, electronic, or chemical characteristics, making them suitable for applications ranging from organic electronics to sensor technologies. The research in this area focuses on understanding the fundamental properties of these compounds and leveraging them to develop novel materials with broad applicability (Coleman et al., 2010).

Propriétés

IUPAC Name |

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5S/c1-3-32-19-10-13-23-21(14-19)25(28)24(16-27(23)15-17-6-4-5-7-22(17)26)33(29,30)20-11-8-18(31-2)9-12-20/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLXRGJMOLTGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)

![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)